Cyclazosin

Catalog No.
S561354
CAS No.
139953-73-4
M.F
C23H27N5O4
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclazosin

CAS Number

139953-73-4

Product Name

Cyclazosin

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyms

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride, cyclazosin, cyclazosin, (trans)-isomer

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Description

The exact mass of the compound Cyclazosin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclazosin is a quinazoline derivative recognized primarily for its role as a selective alpha-1B adrenoceptor antagonist. Its chemical formula is C23H27N5O4C_{23}H_{27}N_{5}O_{4}, and it is classified as a monocarboxylic acid amide formed through the condensation of furoic acid and a secondary amine derived from 6,7-dimethoxy-2-aminobenzonitrile. The compound exhibits significant selectivity for the alpha-1B adrenoceptor subtype, which plays a crucial role in the regulation of vascular tone and blood pressure .

, including:

  • Oxidation: Cyclazosin can be oxidized to yield corresponding oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify functional groups within the molecule, typically employing lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, leading to new derivatives.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Hydrogen peroxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionVarious nucleophiles and electrophiles

The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs with modified functional groups.

Cyclazosin acts primarily by selectively binding to and blocking alpha-1B adrenoceptors located on vascular smooth muscle cells. This action inhibits adrenergic signaling pathways, resulting in vasodilation and a subsequent reduction in blood pressure. Functional assays have demonstrated that cyclazosin exhibits 13- and 38-fold selectivity for the alpha-1B adrenoceptor over other subtypes .

The synthesis of cyclazosin involves several key steps:

  • Formation of the Quinazoline Core: The initial step involves reacting 6,7-dimethoxy-2-aminobenzonitrile with appropriate reagents to form the quinazoline ring.
  • Introduction of the Furoic Acid Moiety: The carboxy group of furoic acid is condensed with the secondary amino group of the quinazoline core to create the monocarboxylic acid amide structure.
  • Final Cyclization: The last step involves cyclization to form the octahydroquinoxaline ring system, completing the synthesis of cyclazosin .

Cyclazosin is primarily utilized in pharmacological research due to its selective antagonistic properties against alpha-1B adrenoceptors. Its applications include:

  • Hypertension Treatment: By promoting vasodilation, cyclazosin may be beneficial in managing high blood pressure.
  • Research Tool: It serves as a valuable tool in studying adrenergic signaling pathways and receptor interactions in various biological systems.

Several compounds share structural or functional similarities with cyclazosin. Here are some notable examples:

Compound NameStructure TypePrimary ActivitySelectivity Level
PrazosinQuinazoline derivativeAlpha-1 adrenergic antagonistModerate
DoxazosinQuinazoline derivativeAlpha-1 adrenergic antagonistModerate
TerazosinQuinazoline derivativeAlpha-1 adrenergic antagonistModerate
AlfuzosinQuinazoline derivativeAlpha-1 adrenergic antagonistHigh for prostate tissues

Uniqueness of Cyclazosin

Cyclazosin stands out due to its significant selectivity for the alpha-1B subtype compared to other similar compounds like prazosin and doxazosin, which exhibit broader activity across multiple alpha receptor subtypes. This selectivity may lead to fewer side effects associated with non-specific receptor antagonism, making cyclazosin a candidate for further exploration in targeted therapies for hypertension and related conditions .

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

437.20630436 g/mol

Monoisotopic Mass

437.20630436 g/mol

Heavy Atom Count

32

UNII

2FH26454WF

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

Wikipedia

(+)-cyclazosin

Dates

Modify: 2024-02-18

Explore Compound Types